molecular formula C19H19F3N2O4 B11491689 Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(phenylcarbamoyl)amino]phenyl}propanoate

Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(phenylcarbamoyl)amino]phenyl}propanoate

Cat. No.: B11491689
M. Wt: 396.4 g/mol
InChI Key: SZDCICZWXZRYDV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(phenylcarbamoyl)amino]phenyl}propanoate involves multiple steps. One common method includes the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . This reaction is followed by intramolecular cyclization in nitrobenzene under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(phenylcarbamoyl)amino]phenyl}propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(phenylcarbamoyl)amino]phenyl}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(phenylcarbamoyl)amino]phenyl}propanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the hydroxy group can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(phenylcarbamoyl)amino]phenyl}propanoate can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C19H19F3N2O4

Molecular Weight

396.4 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-[3-methyl-4-(phenylcarbamoylamino)phenyl]propanoate

InChI

InChI=1S/C19H19F3N2O4/c1-3-28-16(25)18(27,19(20,21)22)13-9-10-15(12(2)11-13)24-17(26)23-14-7-5-4-6-8-14/h4-11,27H,3H2,1-2H3,(H2,23,24,26)

InChI Key

SZDCICZWXZRYDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2)C)(C(F)(F)F)O

Origin of Product

United States

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